

The Toxicological Profile of 4,4'-Sulfonyldiphenol (Bisphenol S): A Technical Guide

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Compound of Interest

Compound Name: 4,4'-Sulfonyldiphenol-13C12

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Introduction

4,4'-Sulfonyldiphenol, commonly known as Bisphenol S (BPS), has emerged as a primary substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1] Its use is prevalent in a wide array of consumer products, including thermal paper, food packaging, and personal care items.[2] While initially considered a safer alternative due to its lower leaching potential from plastic products, a growing body of scientific evidence indicates that BPS is not inert and may exert a range of toxicological effects.[1][3] This technical guide provides an in-depth overview of the toxicological profile of BPS, summarizing key quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways to support informed research and risk assessment.

Acute Toxicity

The acute toxicity of 4,4'-Sulfonyldiphenol is relatively low. The primary route of exposure in humans is oral, with dermal contact and inhalation also being potential routes.[4]

Table 1: Acute Toxicity of 4,4'-Sulfonyldiphenol

Test Type	Species	Route of Exposure	LD50 (mg/kg bw)	Reference
LD50	Rat	Oral	4556	[5]
LD50	Mouse	Oral	1600	[5]
LD50	Rat	Intraperitoneal	400	[5]
Standard Draize Test	Rabbit	Skin	No skin irritation	[6]
Standard Draize Test	Rabbit	Eye	Mild eye irritation	[6]

Experimental Protocols

Oral LD50 Test (as per OECD Guideline 425):

The acute oral toxicity is determined using a stepwise procedure to minimize the number of animals required.[\[3\]](#) The test substance is administered orally to a single animal at a defined dose. The outcome for that animal (survival or death) determines the dose for the next animal. The process continues until the LD50 value can be estimated with a certain level of confidence. Observations of toxic effects and mortality are recorded for at least 14 days.[\[3\]](#)

Genotoxicity

4,4'-Sulfonyldiphenol has been evaluated for its potential to cause genetic mutations. The consensus from multiple studies is that BPS is not mutagenic in the Ames test, both with and without metabolic activation.[\[7\]](#)[\[8\]](#)

Table 2: Genotoxicity of 4,4'-Sulfonyldiphenol

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium strains TA98 and TA100	With and without S9	Non-mutagenic	[7] [8]
In Vitro Chromosomal Aberration Test	Cultured mammalian cells	With and without S9	Positive	[9] [10]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - as per OECD Guideline 471):

This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[\[11\]](#)[\[12\]](#) The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal agar medium lacking histidine.[\[12\]](#)[\[13\]](#) If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. The number of revertant colonies is compared to the number of spontaneous revertant colonies in the negative control.[\[11\]](#)

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473):

Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance for a defined period, both with and without metabolic activation.[\[9\]](#)[\[10\]](#) After treatment, the cells are arrested in metaphase, harvested, and stained. The chromosomes are then examined microscopically for structural aberrations, such as breaks and exchanges.[\[14\]](#)[\[15\]](#)

Reproductive and Developmental Toxicity

Concerns regarding the impact of BPS on reproductive and developmental health have been a primary focus of research. Studies have indicated that BPS can affect the reproductive system.

[2] According to the European Chemicals Agency (ECHA), 4,4'-Sulfonyldiphenol is classified as a substance that may damage fertility and the unborn child.[16]

Table 3: Reproductive and Developmental Toxicity of 4,4'-Sulfonyldiphenol

Species	Study Type	Endpoint	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
Rat	Oral	Prolonged estrous cycle, decreased fertility index, decreased number of live offspring	-	300	[6]
Mouse	In Vitro Embryo Development	Developmental arrest	-	0.000001 (1 pg/ml)	[17]

Experimental Protocols

Uterotrophic Assay (as per OECD Guideline 440):

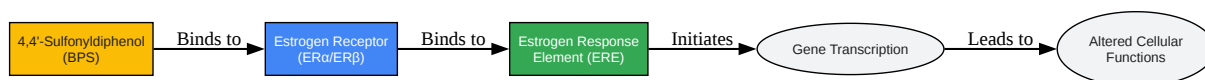
This assay is used to detect the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rats.[18][19] The animals are administered the test substance daily for three consecutive days via oral gavage or subcutaneous injection. On the fourth day, the animals are euthanized, and their uteri are excised and weighed. A significant increase in uterine weight compared to the vehicle control indicates an estrogenic effect.[19][20]

Endocrine Disruption and Signaling Pathways

A significant body of evidence points to 4,4'-Sulfonyldiphenol's activity as an endocrine-disrupting chemical (EDC). It primarily interacts with estrogenic signaling pathways and has also been shown to affect other nuclear receptors.

Estrogen Receptor Signaling

BPS can bind to estrogen receptors (ERs) and initiate signaling cascades. It has been shown to activate both membrane-bound and nuclear estrogen receptors, leading to the transcription of estrogen-responsive genes.^{[21][22]} This can disrupt normal hormonal balance and cellular functions.

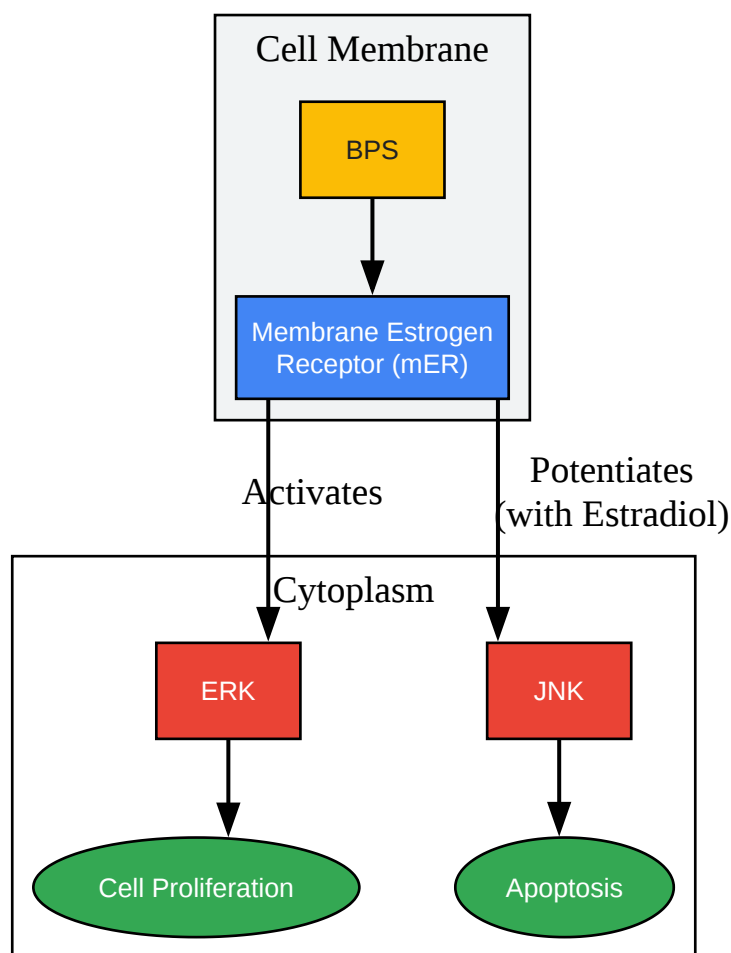


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BPS interaction with the classical estrogen receptor signaling pathway.

Non-Genomic Signaling Pathways (ERK and JNK)

BPS can also elicit rapid, non-genomic effects by activating signaling pathways such as the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. These pathways are involved in regulating cell proliferation, differentiation, and apoptosis. BPS has been shown to activate ERK and potentiate estradiol-induced JNK activation, leading to altered cell proliferation and apoptosis.^{[21][23][24]}

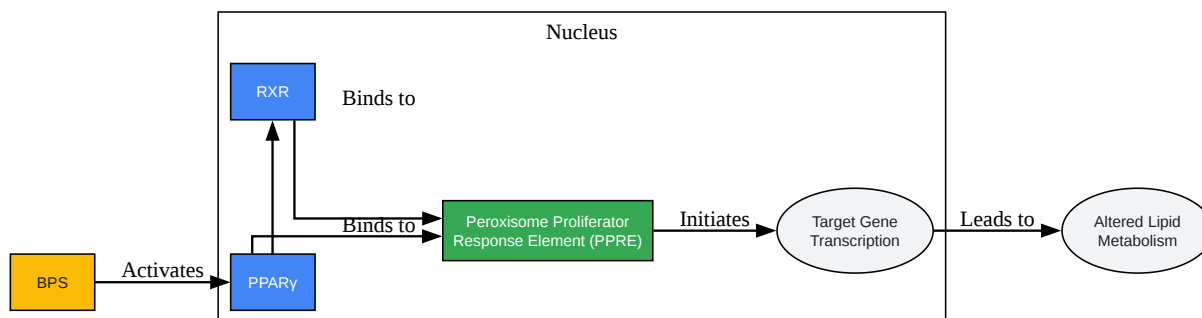


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BPS-mediated activation of non-genomic ERK and JNK signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) Signaling

BPS has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor that plays a key role in adipogenesis and lipid metabolism.[25] Activation of PPAR γ by BPS can lead to the expression of genes involved in lipid metabolism, potentially contributing to metabolic disturbances.[25][26]



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BPS activation of the PPAR γ signaling pathway.

Conclusion

The toxicological profile of 4,4'-Sulfonyldiphenol reveals a compound with low acute toxicity but significant concerns related to its endocrine-disrupting properties, particularly its effects on the reproductive system. While not genotoxic in the Ames test, it can induce chromosomal aberrations in mammalian cells. The ability of BPS to interfere with multiple signaling pathways, including estrogenic, non-genomic, and PPAR γ pathways, underscores the complexity of its biological activity and highlights the need for continued research into its long-term health effects. This guide provides a foundational understanding for scientists and professionals engaged in the assessment and development of safer alternatives.

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